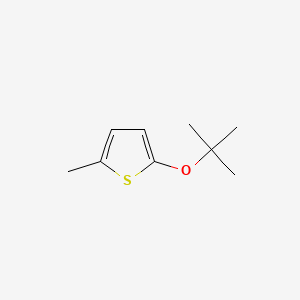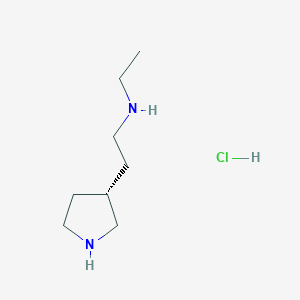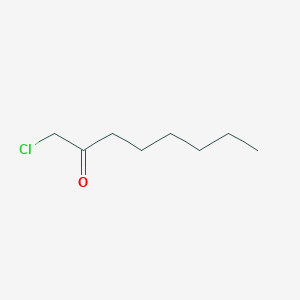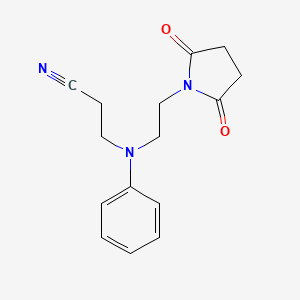
2-tert-Butoxy-5-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butoxy-5-methylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-5-methylthiophene typically involves the alkylation of thiophene derivatives. One common method includes the reaction of 2-methylthiophene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the tert-butoxy group. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to achieve high production rates and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butoxy-5-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-Butoxy-5-methylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2-tert-Butoxy-5-methylthiophene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The methylthiophene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways are ongoing to fully elucidate the compound’s mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butoxy-5-ethylthiophene
- 2-tert-Butoxy-5-propylthiophene
- 2-tert-Butoxy-5-butylthiophene
Uniqueness
2-tert-Butoxy-5-methylthiophene is unique due to its specific substituents, which confer distinct chemical and physical properties. The tert-butoxy group provides steric hindrance and increased stability, while the methyl group influences the compound’s reactivity and interactions with other molecules. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
54461-04-0 |
|---|---|
Molekularformel |
C9H14OS |
Molekulargewicht |
170.27 g/mol |
IUPAC-Name |
2-methyl-5-[(2-methylpropan-2-yl)oxy]thiophene |
InChI |
InChI=1S/C9H14OS/c1-7-5-6-8(11-7)10-9(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
WTHDLUXICDBPCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)



![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)
![tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)


![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)
![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)
![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
